1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound features a 1-methyl substitution at the pyrido nitrogen and a 4-methylphenyl carboxamide group at position 2 (Figure 1). Its synthesis typically involves condensation of chlorinated pyrido[1,2-a]pyrimidine precursors with methyl glycinate derivatives under reflux conditions, followed by hydrolysis and amidation steps . Spectral characterization (e.g., $^1$H/$^13$C NMR, MS) confirms the structure, with a molecular formula of C${19}$H${16}$N$4$O$2$ and a molecular weight of 332.36 g/mol .
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-12-6-8-13(9-7-12)20-18(24)15-11-14-17(22(15)2)21-16-5-3-4-10-23(16)19(14)25/h3-11H,1-2H3,(H,20,24) |
InChI Key |
OJVXINBIVSVXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups, leading to a variety of new compounds with potentially unique properties .
Scientific Research Applications
1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
** প্রস্তুতপ্রণালী:**
- Synthetic Routes and Reaction Conditions The synthesis typically involves multi-step reactions with cyclization of precursors under controlled conditions, often requiring catalysts, specific temperatures, and solvents.
- Industrial Production Methods Industrial production involves similar synthetic routes optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions:
1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions:
- Oxidation Oxidation can introduce additional functional groups or modify existing ones.
- Reduction Reduction reactions can alter the oxidation state, potentially leading to different derivatives.
- Substitution Substitution reactions can replace one functional group with another, often using specific reagents and conditions.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, ultimately resulting in the desired therapeutic effect . The compound’s structure allows it to interact with various biological molecules, making it a versatile tool in research and medicine.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyridopyrrolopyrimidine scaffold is highly modifiable, with substitutions at positions 1, 2, 4, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The benzyl-substituted analog (CAS 902034-99-5) exhibits increased molecular weight (422.48 vs. The 2-ethylphenyl carboxamide variant (C${21}$H${20}$N$4$O$2$) introduces steric bulk, which may influence binding affinity in target proteins .
Spectral and Structural Trends :
- Methyl groups at position 1 (common across analogs) result in sharp singlet peaks in $^1$H NMR (δ 3.78–3.94) .
- Carboxylic acid derivatives (e.g., Compound 4e) lack the carboxamide group, leading to distinct $^13$C NMR signals for the carbonyl carbon (δ 161.9–168.5) .
Synthetic Flexibility :
- The parent compound and its analogs are synthesized via similar pathways (e.g., condensation of chlorinated precursors with glycinate esters), but substituents like benzyl or ethylphenyl require tailored reagents (e.g., methyl-N-benzyl glycinate) .
Pharmacological Implications
For example, carboxamide-linked pyridopyrrolopyrimidines exhibit inhibitory effects on cyclin-dependent kinases (CDKs) due to their ATP-competitive binding mode . The 4-methylphenyl group in the target compound may optimize π-π stacking interactions in kinase active sites.
Biological Activity
1-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. Its structure includes a pyrido core fused with various functional groups that contribute to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145) cells. Molecular docking studies suggest strong interactions with key targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation and growth. The half-maximal inhibitory concentration (IC50) values for these interactions were comparable to established anticancer drugs .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Preliminary studies indicated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 values for COX-2 inhibition were reported to be notably low, suggesting potent anti-inflammatory activity .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown promise in antimicrobial studies. Its ability to inhibit the growth of various bacterial strains positions it as a potential candidate for developing new antimicrobial therapies .
The mechanism of action involves the compound's interaction with specific molecular targets. It can inhibit the activity of certain kinases and enzymes by binding to their active sites, effectively blocking their function. This action is crucial in mediating its anticancer and anti-inflammatory effects.
Case Studies
| Study | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | HT29 | Anticancer | Comparable to Olmitinib |
| Study 2 | DU145 | Anticancer | Comparable to Olmitinib |
| Study 3 | Various Bacteria | Antimicrobial | Not specified |
| Study 4 | COX-2 | Anti-inflammatory | 0.04 ± 0.01 μM |
Q & A
Basic: What are the optimized synthetic routes for this compound?
Methodological Answer:
The synthesis involves a multi-step procedure starting with substituted pyrido-pyrimidine intermediates. A typical route includes:
- Step 1: Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form intermediates (e.g., substituted aldehydes).
- Step 2: Cyclization via sodium methoxide-mediated ring closure at 50–60°C, followed by acidification to precipitate the carboxylic acid derivative.
- Step 3: Conversion to the carboxamide by coupling with 4-methylaniline using standard amidation protocols.
Key Data:
- Yield: ~59–62% for analogous compounds (e.g., 1-methyl-4-oxo derivatives) .
- Critical Parameters: Reaction time (1–2 hours), temperature (room temp for condensation; 50–60°C for cyclization), and stoichiometric control of triethylamine .
Basic: How can spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Key signals include:
- A singlet at δ 3.94 ppm (3H, CH3 group on the pyridine ring).
- Aromatic protons in the range δ 7.07–8.84 ppm, with coupling patterns confirming fused pyrrolo-pyrimidine geometry.
- A broad singlet at δ 12.80 ppm (carboxylic acid OH, absent in the carboxamide derivative).
- MS (CI): A molecular ion peak at m/z 244.1 [M+H]+ for the carboxylic acid precursor .
Advanced Tip: Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to resolve ambiguities in aromatic proton assignments .
Advanced: What computational strategies predict reactivity or stability during synthesis?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energy barriers for cyclization or side reactions .
- Solvent Effects: Apply COSMO-RS simulations to optimize solvent selection (e.g., methanol vs. DMF) for improved yield .
- Example Workflow:
- Generate potential reaction pathways using automated software (e.g., GRRM).
- Validate with experimental kinetics (e.g., monitoring by HPLC) to refine computational models .
Advanced: How to resolve contradictions in reported yields or purity?
Methodological Answer:
-
Design of Experiments (DoE): Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors. For example:
Factor Low Level High Level Temp. 50°C 70°C Time 1 h 3 h Et3N 1.5 eq 3.0 eq -
Statistical Analysis: Apply ANOVA to isolate variables causing yield discrepancies. For instance, excess triethylamine may hydrolyze intermediates, reducing purity .
-
Reproducibility: Standardize purification protocols (e.g., gradient recrystallization) to mitigate batch-to-batch variability .
Advanced: What methodologies analyze solid-state properties (e.g., crystallinity)?
Methodological Answer:
- XRD: Resolve polymorphic forms; compare experimental diffractograms with Cambridge Structural Database entries.
- DSC/TGA: Determine melting points (e.g., 243–283°C for analogs) and thermal stability .
- SEM/EDS: Assess particle morphology and elemental composition for batch consistency.
Case Study: A 1,7-dimethyl analog showed a 15°C variation in melting point due to differing crystal packing, highlighting the need for controlled crystallization .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the:
- Methyl group on the pyridine ring.
- 4-Methylphenyl carboxamide moiety.
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using:
- Data Integration: Use QSAR models to link structural features (e.g., logP, polar surface area) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
